1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one is a complex organic compound that features a triazine ring, a morpholine group, and an amino group
Vorbereitungsmethoden
The synthesis of 1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one typically involves multiple steps, including the functionalization of the triazine ring and the introduction of the morpholine group. One common synthetic route involves the reaction of 4-amino-6-chloro-1,3,5-triazine with morpholine in the presence of a base such as sodium carbonate. This reaction is usually carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The triazine ring and morpholine group play crucial roles in its biological activity. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one can be compared with other similar compounds, such as:
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid: This compound also features a triazine ring and morpholine group but has a different overall structure and applications.
Disodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate: Another similar compound used as an optical brightener.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H21N5O3 |
---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-[4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C17H21N5O3/c1-2-14(23)12-3-5-13(6-4-12)25-11-15-19-16(18)21-17(20-15)22-7-9-24-10-8-22/h3-6H,2,7-11H2,1H3,(H2,18,19,20,21) |
InChI-Schlüssel |
AZMWGTVWXKWZLO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N)N3CCOCC3 |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCOCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.